Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenepropanal, where the propanal group is substituted with a chloromethyl and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- typically involves the chloromethylation of benzenepropanal followed by a propenylation reaction. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
The propenylation step involves the reaction of the chloromethylated intermediate with a suitable propenylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3). The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzenepropanal derivatives.
Scientific Research Applications
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The propenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal: Lacks the chloromethyl and propenyl groups, making it less reactive in certain chemical reactions.
2-Chloromethylbenzene: Contains only the chloromethyl group, limiting its versatility in synthetic applications.
2-Propenylbenzene: Contains only the propenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is unique due to the presence of both chloromethyl and propenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Properties
CAS No. |
185196-34-3 |
---|---|
Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-[2-[2-(chloromethyl)prop-2-enyl]phenyl]propanal |
InChI |
InChI=1S/C13H15ClO/c1-11(10-14)9-13-6-3-2-5-12(13)7-4-8-15/h2-3,5-6,8H,1,4,7,9-10H2 |
InChI Key |
URRNYUFYKJDQGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1CCC=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.